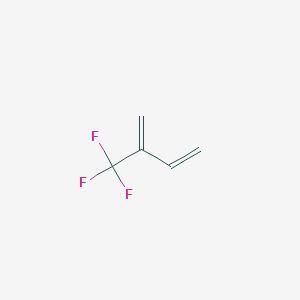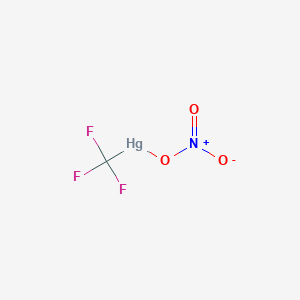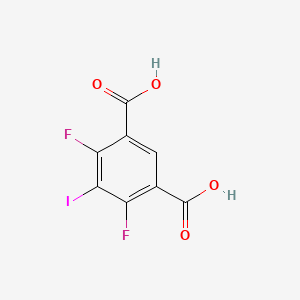
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a trinitrophenyl group, which is a highly nitrated aromatic ring, and a diphenylhydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine typically involves the nitration of a precursor compound followed by a series of chemical reactions to introduce the hydrazine group. The nitration process requires careful control of temperature and the use of strong nitrating agents such as nitric acid and sulfuric acid. The subsequent steps may involve reduction and substitution reactions to achieve the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound. The process would need to be optimized for yield and purity, with considerations for waste management and environmental impact.
化学反应分析
Types of Reactions
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation may produce various oxidized species.
科学研究应用
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitration and reduction reactions.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of 2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine involves its interaction with molecular targets through its reactive nitro and hydrazine groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved may include redox reactions and covalent modifications of target molecules.
相似化合物的比较
Similar Compounds
3-Methyl-2,4,6-trinitrophenol: Another highly nitrated aromatic compound with similar reactivity.
2,4,6-Trinitrophenylhydrazine: Shares the trinitrophenyl group but differs in the hydrazine moiety.
Diphenylhydrazine: Lacks the nitrated aromatic ring but has similar hydrazine functionality.
Uniqueness
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine is unique due to the combination of its trinitrophenyl and diphenylhydrazine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where both nitration and hydrazine functionalities are required.
属性
CAS 编号 |
1106-65-6 |
|---|---|
分子式 |
C19H15N5O6 |
分子量 |
409.4 g/mol |
IUPAC 名称 |
2-(3-methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine |
InChI |
InChI=1S/C19H15N5O6/c1-13-16(22(25)26)12-17(23(27)28)18(19(13)24(29)30)20-21(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,20H,1H3 |
InChI 键 |
CTQWQGCORAAVDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


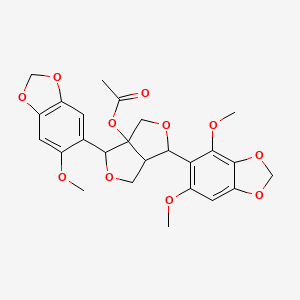



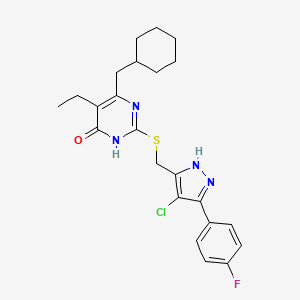

![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
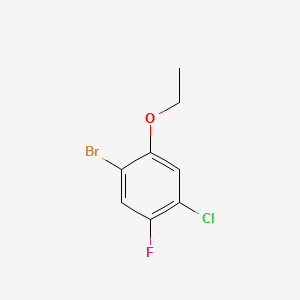
![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
